Dimethyl 2-(2,4-dichlorophenyl)malonate

CAS No.: 138485-31-1

Cat. No.: VC13958696

Molecular Formula: C11H10Cl2O4

Molecular Weight: 277.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138485-31-1 |

|---|---|

| Molecular Formula | C11H10Cl2O4 |

| Molecular Weight | 277.10 g/mol |

| IUPAC Name | dimethyl 2-(2,4-dichlorophenyl)propanedioate |

| Standard InChI | InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |

| Standard InChI Key | QPCNTCZCPLFDQX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

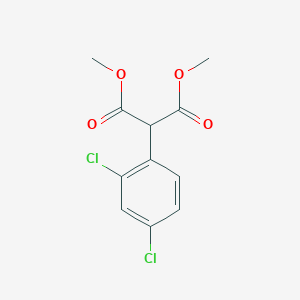

Molecular Formula and Structural Features

Dimethyl 2-(2,4-dichlorophenyl)malonate has the molecular formula C₁₂H₁₂Cl₂O₄, corresponding to a molecular weight of 291.13 g/mol. Its structure consists of a malonate core (O=C-(C)-C(=O)-O) with two methyl ester groups and a 2,4-dichlorophenyl substituent at the central carbon (Figure 1). The chlorine atoms at the 2- and 4-positions of the phenyl ring create an electron-withdrawing effect, influencing the compound’s reactivity and stability.

Structural formula:

Spectroscopic Data

While direct spectroscopic data for dimethyl 2-(2,4-dichlorophenyl)malonate is limited, analogs such as dimethyl 2-(3,4-dichlorophenyl)malonate exhibit characteristic peaks in ¹H NMR (δ 3.8 ppm for methyl esters, δ 4.8 ppm for the central proton) and IR (C=O stretch at 1752 cm⁻¹, C-Cl at 750 cm⁻¹). Mass spectrometry of related compounds shows molecular ion peaks at m/z 167 (M⁺+1) .

Synthesis and Manufacturing

Chlorination of Malonate Esters

The synthesis of chlorinated malonates typically involves the reaction of dimethyl malonate with chlorinating agents. For example, dimethyl 2-chloromalonate is produced via chlorination with sulfuryl chloride (SO₂Cl₂) under controlled conditions :

Key parameters:

Pilot-Scale Production

Industrial synthesis requires scalable methods. A pilot plant procedure for dimethyl 2-chloromalonate (Table 1) offers insights into potential large-scale production :

Table 1: Pilot-Scale Synthesis of Dimethyl 2-Chloromalonate

| Parameter | Value |

|---|---|

| Reactor size | 50 L |

| Starting material | Dimethyl malonate (20 kg) |

| Chlorinating agent | Sulfuryl chloride (24.5 kg) |

| Reaction time | 4–5 hours at 40–45°C |

| Yield | 24.71 kg (98%) |

| Purity | 90.3% (GC) |

Physicochemical Properties

Solubility and Stability

Dimethyl 2-(2,4-dichlorophenyl)malonate is soluble in polar aprotic solvents (e.g., dichloromethane, THF) but insoluble in water. The electron-withdrawing chlorine atoms enhance stability against hydrolysis compared to non-chlorinated analogs.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 50–60°C and decomposition above 200°C .

Reactivity and Synthetic Applications

Nucleophilic Substitution

The central carbon’s acidity (pKa ≈ 9–11) facilitates deprotonation, enabling alkylation or arylation reactions:

This reactivity is exploited in synthesizing α-substituted malonates for drug precursors.

Cyclocondensation Reactions

The compound participates in cycloadditions to form heterocycles. For example, reaction with hydrazines yields pyrazolidinones, bioactive motifs in agrochemicals .

Industrial and Research Applications

Agrochemical Intermediates

Dimethyl 2-(2,4-dichlorophenyl)malonate is a precursor to herbicides such as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one, a potent weed inhibitor .

Table 2: Key Agrochemical Derivatives

| Derivative | Application | Patent Reference |

|---|---|---|

| Isoxazolidinone | Pre-emergent herbicide | AU2018314741A1 |

| Triazolylmethylene ester | Fungicide intermediate | 866135-82-2 |

Pharmaceutical Development

Malonate derivatives are building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume